molecular formula C14H21NO2S B4565158 1-[(4-propylphenyl)sulfonyl]piperidine

1-[(4-propylphenyl)sulfonyl]piperidine

Cat. No.: B4565158
M. Wt: 267.39 g/mol
InChI Key: QSJUZASAKSPANN-UHFFFAOYSA-N
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Description

1-[(4-propylphenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids . The compound this compound features a piperidine ring substituted with a sulfonyl group attached to a 4-propylphenyl moiety.

Scientific Research Applications

  • Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds, including variants of piperidine derivatives, have shown potential in inhibiting cancer cell growth (Rehman et al., 2018).

  • Antimicrobial Activity : Certain derivatives of piperidine, including 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, have shown significant antimicrobial activities against pathogens affecting plants like tomatoes (Vinaya et al., 2009).

  • Antioxidant and Anticholinesterase Activities : Sulfonyl hydrazone scaffolds with piperidine rings have been investigated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in various assays, indicating their potential use in treating oxidative stress-related diseases (Karaman et al., 2016).

  • Sulfonamide Drugs : Sulfonamides, including those formed with piperidine carboxylic acid, have been used as anti-microbial and anti-inflammatory agents. These compounds have shown effectiveness against bacterial strains and have potential as future medicinal drugs (Hussain et al., 2022).

  • MMP Inhibitors : α-Piperidine sulfone matrix metalloproteinase (MMP) inhibitors have been developed and shown efficacy in cancer, arthritis, and cardiovascular disease. These compounds inhibit tumor growth and ventricular hypertrophy in animal models (Becker et al., 2010).

  • Enzyme Inhibition : Various piperidine derivatives have been synthesized and screened for their enzyme inhibition activities, particularly against butyrylcholinesterase (BChE), revealing their potential in therapeutic applications (Khalid et al., 2016).

  • Adenosine Receptor Antagonists : Piperidine derivatives have been identified as potent adenosine A2B receptor antagonists, demonstrating high selectivity and subnanomolar affinity. These compounds are valuable for developing new pharmacological tools (Borrmann et al., 2009).

  • Cytochrome P450 Involvement : Studies on the oxidative metabolism of certain antidepressants involving piperidine derivatives have highlighted the role of cytochrome P450 enzymes. This research provides insights into drug metabolism and potential interactions (Hvenegaard et al., 2012).

Preparation Methods

The synthesis of 1-[(4-propylphenyl)sulfonyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 4-propylbenzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and 4-propylbenzenesulfonyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The piperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. The 4-propylbenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-propylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring or the propyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium bor

Properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-2-6-13-7-9-14(10-8-13)18(16,17)15-11-4-3-5-12-15/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJUZASAKSPANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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